2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a facile protocol was developed for the combinatorial synthesis of pyrimidinone and pyrrolo[2,3-d]pyrimidinone library via a one-pot condensation, from 2-amino furans/pyrroles .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core, which is substituted at the 2-position with a 4-ethylpiperazine-1-carbonyl group and at the 1,7-positions with methyl groups.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been evaluated in vitro against a panel of human cancer cell lines .Scientific Research Applications
- Compound 4h Activity:
Poly ADP-Ribose Polymerase (PARP) Inhibition
Another avenue of research involves designing effective PARP-1 inhibitors. A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were synthesized. These compounds show promise as novel PARP-1 inhibitors, contributing to the understanding of structure-activity relationships in the hydrophobic pocket .
properties
IUPAC Name |
5-(4-ethylpiperazine-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-22-7-9-23(10-8-22)19(26)15-11-14-17(21(15)3)20-16-6-5-13(2)12-24(16)18(14)25/h5-6,11-12H,4,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULLAWZQXFKRAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one |
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